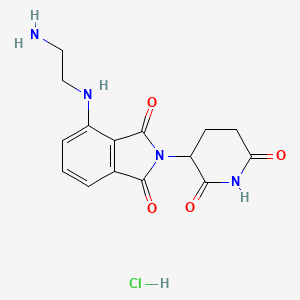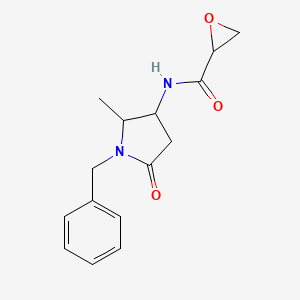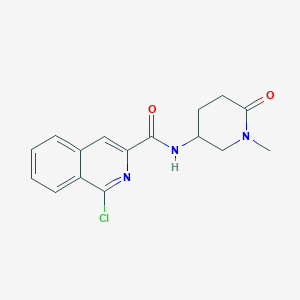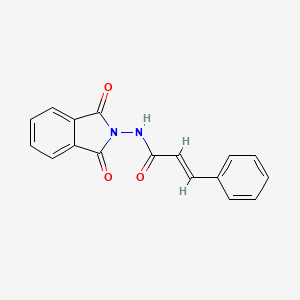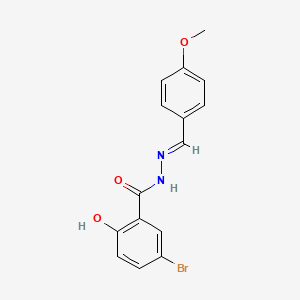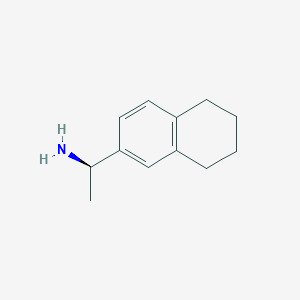
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, commonly referred to as (1R)-THN, is a versatile organic compound with a wide range of applications in science. It is a saturated cyclic secondary amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons and is connected to two other carbon atoms. It is an important intermediate in organic synthesis, and has been used in various pharmaceuticals, including anti-inflammatory drugs, antiepileptics, and antimalarials. Its unique structure and reactivity make it an ideal starting material for the synthesis of a variety of compounds.
Applications De Recherche Scientifique
((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN has been used extensively in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It is a useful intermediate for the synthesis of a variety of compounds, including drugs, natural products, and other organic molecules. In addition, it has been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiophenes. Moreover, ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN has been used in the synthesis of various polymers, such as polyethylene and polypropylene.
Mécanisme D'action
The mechanism of action of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is not well understood. However, it is believed to act as a proton donor, donating a proton to an electron-rich substrate. This proton donation can then facilitate the formation of a new bond or the cleavage of an existing bond. In addition, ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN can act as an electron-withdrawing group, allowing for the formation of new bonds or the cleavage of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN are not well understood. However, it has been reported to have anti-inflammatory and antiepileptic properties, as well as antimalarial activity. In addition, it has been reported to have antioxidant and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, and it has been used in the synthesis of various polymers. In addition, it is relatively inexpensive and widely available. However, it is important to note that ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is a relatively unstable compound and must be handled with care.
Orientations Futures
Given the wide range of applications of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN, there are numerous potential future directions for research. These include the synthesis of new compounds, such as drugs, natural products, and other organic molecules; the development of new polymers; and the investigation of its biochemical and physiological effects. In addition, further research could be conducted to better understand the mechanism of action of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN and to develop new methods for its synthesis.
Méthodes De Synthèse
The synthesis of ((1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)-THN is typically achieved by reaction of the corresponding 2-halonaphthalene with a primary amine, such as ethylamine, in the presence of a base. This reaction is known as the “Hofmann rearrangement”, and it is a useful method for the synthesis of cyclic secondary amines. The reaction is typically carried out at high temperatures, and the product is isolated by extraction with an organic solvent such as ether or dichloromethane.
Propriétés
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYMMDEDLLIIP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)
![N~4~-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2717703.png)
![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)
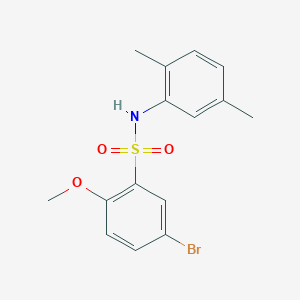
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
